molecular formula C7H13NO3 B13797722 (2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid CAS No. 739348-61-9

(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid

Cat. No.: B13797722
CAS No.: 739348-61-9
M. Wt: 159.18 g/mol
InChI Key: LYWZKJKRAPMILM-HCWXCVPCSA-N
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Description

(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of pipecolic acid and features a hydroxyl group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the chemoselective methylenation of the amide carbonyl group of 5-hydroxy-4-methyl-2-piperidinone with dimethyltitanocene, followed by hydroboration/oxidation of the double bond . This sequence of reactions results in the formation of the desired compound with high stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pipecolic Acid: A structurally related compound with similar functional groups but lacking the hydroxyl group at the 5-position.

    Proline: Another related compound with a similar cyclic structure but different functional groups.

Uniqueness

(2S,4S,5S)-5-Hydroxy-4-methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile building block for various applications.

Properties

CAS No.

739348-61-9

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S,4S,5S)-5-hydroxy-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-3-6(4)9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5-,6+/m0/s1

InChI Key

LYWZKJKRAPMILM-HCWXCVPCSA-N

Isomeric SMILES

C[C@H]1C[C@H](NC[C@H]1O)C(=O)O

Canonical SMILES

CC1CC(NCC1O)C(=O)O

Origin of Product

United States

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